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molecular formula C22H20Cl2N4O4S2 B8785036 Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester

Cat. No. B8785036
M. Wt: 539.5 g/mol
InChI Key: WXDIXRHBNCDREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096593B2

Procedure details

To [5-(1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-4-chloro-thiazol-2-yl]-carbamic acid tert-butyl ester (28, 4.30 g, 7.97 mmol) in 70.0 mL of dichloromethane, a solution of hydrogen chloride (42.0 mL, 4.00 M in 1,4-dioxane) was added. The reaction was stirred at room temperature for 2 days, then concentrated, and triturated with ethyl ether and ethyl acetate to provide the desired compound (29, 2.60 g, 74.2%). MS (ESI) [M+H+]+=439.0.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
74.2%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([CH2:14][C:15]2[C:23]3[C:18](=[N:19][CH:20]=[C:21]([Cl:24])[CH:22]=3)[N:17]([S:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)(=[O:27])=[O:26])[CH:16]=2)=[C:11]([Cl:13])[N:12]=1)(C)(C)C.Cl>ClCCl>[C:28]1([S:25]([N:17]2[C:18]3=[N:19][CH:20]=[C:21]([Cl:24])[CH:22]=[C:23]3[C:15]([CH2:14][C:10]3[S:9][C:8]([NH2:7])=[N:12][C:11]=3[Cl:13])=[CH:16]2)(=[O:27])=[O:26])[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)Cl)CC1=CN(C2=NC=C(C=C21)Cl)S(=O)(=O)C2=CC=CC=C2)=O
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with ethyl ether and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Cl)CC2=C(N=C(S2)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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